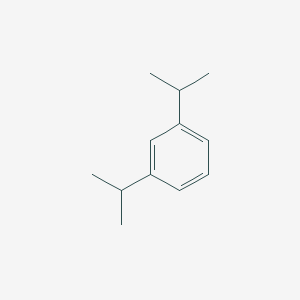

1,3-Diisopropylbenzene

Description

Propriétés

IUPAC Name |

1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEATYXSUBPPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026640 | |

| Record name | 1,3-Diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] | |

| Record name | Benzene, 1,3-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Diisopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

203.2 °C @ 760 MM HG | |

| Record name | 1,3-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene., 0.0425 mg/mL at 25 °C | |

| Record name | 1,3-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Diisopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8559 @ 20 °C/4 °C | |

| Record name | 1,3-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.39 [mmHg], 1 mm Hg at 34.7 °C | |

| Record name | 1,3-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7910 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

99-62-7 | |

| Record name | 1,3-Diisopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482VXW192E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Diisopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-61 °C, -63.7 °C | |

| Record name | 1,3-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Diisopropylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diisopropylbenzene

CAS Number: 99-62-7

This technical guide provides a comprehensive overview of 1,3-Diisopropylbenzene, a significant aromatic hydrocarbon with diverse applications in chemical synthesis and research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound, also known as m-diisopropylbenzene, is a colorless liquid characterized by the chemical formula C₁₂H₁₈. It is one of the three isomers of diisopropylbenzene.[1] The compound is largely nonpolar, leading to low solubility in water but good solubility in organic solvents such as ether, hexane, and benzene (B151609).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99-62-7 | [1] |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molecular Weight | 162.27 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -63 °C | [3][4] |

| Boiling Point | 203 °C | [3][4] |

| Density | 0.856 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.488 | [3][4] |

| Solubility in Water | 4.33 mg/L at 25°C | [4] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |

| Autoignition Temperature | 449 °C (840 °F) | [1] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through two main routes: the alkylation of benzene or cumene (B47948) with propylene (B89431), and the isomerization of other diisopropylbenzene isomers.[5]

Friedel-Crafts Alkylation of Benzene/Cumene

This method involves the reaction of benzene or cumene with propylene in the presence of an acid catalyst.[5] Common catalysts include solid phosphoric acid and zeolites.[6][7] The reaction typically yields a mixture of diisopropylbenzene isomers, from which this compound is separated by fractionation.[5]

Isomerization of 1,4-Diisopropylbenzene (B50396)

This compound can be synthesized by the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst.[1] This process is a key industrial method for producing the meta-isomer from the para-isomer.

Key Reactions and Applications

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its primary industrial application is as a precursor to resorcinol (B1680541).[1] It also finds use as a solvent and in the preparation of stabilizers, polymers, and synthetic lubricants.[8]

Precursor to Resorcinol via the Hock Rearrangement

The most significant application of this compound is in the production of resorcinol (benzene-1,3-diol). This process involves the oxidation of this compound to this compound dihydroperoxide, which then undergoes an acid-catalyzed Hock rearrangement to yield resorcinol and acetone.[4][9]

Anodic Oxidation

This compound can undergo anodic oxidation in methanol (B129727) to produce a dimethoxy-functionalized product.[10] This reaction highlights its potential in electrochemical synthesis.

Role in Drug Development Research

While this compound itself is not a therapeutic agent, its structural motif is relevant in medicinal chemistry. A notable study utilized a library of this compound derivatives to investigate the mechanism of action of the anesthetic propofol (B549288).[11] This research demonstrated that modifications to the functional groups on the this compound backbone could convert the anesthetic effect of propofol into an antagonistic one, providing insights into the structure-activity relationships of anesthetic compounds.[11]

Experimental Protocols

Disclaimer: The following are generalized experimental procedures based on industrial process descriptions and should be adapted and optimized for a laboratory setting with appropriate safety precautions.

Generalized Laboratory Synthesis of this compound via Isomerization

This procedure is a conceptual laboratory-scale adaptation of the industrial isomerization process.

Materials:

-

1,4-Diisopropylbenzene

-

Solid acid catalyst (e.g., a zeolite or silica-alumina)

-

Anhydrous, inert solvent (e.g., toluene)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Charge the flask with 1,4-diisopropylbenzene and the solid acid catalyst under an inert atmosphere.

-

Add the anhydrous solvent to the flask.

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 180-240°C.

-

Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) to observe the formation of this compound and the disappearance of the starting material.

-

Once the reaction has reached the desired conversion, cool the mixture to room temperature.

-

Separate the catalyst by filtration.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The resulting crude product, a mixture of diisopropylbenzene isomers, is purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Generalized Laboratory Synthesis of Resorcinol from this compound

This procedure outlines the key steps of the Hock rearrangement for resorcinol synthesis on a laboratory scale.

Part A: Oxidation to Dihydroperoxide

-

In a suitable reactor, this compound is subjected to oxidation using molecular oxygen (or air).

-

This step is typically carried out under anhydrous and non-alkaline conditions at a temperature of approximately 85-95°C.[12]

-

The reaction mixture, containing the desired dihydroperoxide, monohydroperoxide, and unreacted starting material, is then processed.

Part B: Hock Rearrangement

-

The crude dihydroperoxide from Part A is carefully added to a solution containing a strong acid catalyst (e.g., sulfuric acid) in a solvent like acetone.

-

The reaction is exothermic and needs to be controlled. The mixture is typically stirred at a controlled temperature.

-

The rearrangement cleaves the dihydroperoxide into resorcinol and acetone.

-

After the reaction is complete, the mixture is neutralized.

-

The resorcinol is then extracted from the aqueous phase using an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed.

-

The crude resorcinol can be further purified by vacuum distillation or recrystallization.[9][13]

Safety and Handling

This compound is a combustible liquid and presents several health hazards.[1]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | GHS07 | Warning | H335: May cause respiratory irritation. |

| Specific Target Organ Toxicity - Single Exposure (Narcotic Effects) | GHS07 | Warning | H336: May cause drowsiness or dizziness. |

| Reproductive Toxicity | GHS08 | Warning | H361: Suspected of damaging fertility or the unborn child. |

| Hazardous to the Aquatic Environment (Chronic) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects. |

Handling and Storage:

-

Handle in a well-ventilated area, away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a cool, dry, well-ventilated place in tightly sealed containers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. How to synthesis Resorcinol_Chemicalbook [chemicalbook.com]

- 4. chemistryscl.com [chemistryscl.com]

- 5. This compound | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. Meta-Diisopropylbenzene (DIPB) (this compound) | Eastman [eastman.com]

- 9. Production of Resorcinol - Chempedia - LookChem [lookchem.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. US4935551A - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]

- 13. US4849549A - Process for preparation of resorcinol - Google Patents [patents.google.com]

physical properties of 1,3-Diisopropylbenzene

An In-depth Technical Guide to the Physical Properties of 1,3-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for key physical property determination.

Core Physical Properties

This compound is an aromatic hydrocarbon, appearing as a colorless liquid at room temperature.[1][2] It is one of three isomers of diisopropylbenzene, with the chemical formula C₁₂H₁₈.[1]

Quantitative Data Summary

A summary of the key is presented in the table below for quick reference.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 162.27 | g/mol | [3] | |

| Density | 0.856 | g/mL | at 25 °C | [4] |

| Boiling Point | 203 | °C | at 760 mmHg | [1] |

| Melting Point | -63 | °C | [1][4] | |

| Refractive Index | 1.488 | at 20 °C | ||

| Water Solubility | 4.33 - 42.5 | mg/L | at 25 °C | [1][3][5] |

| Flash Point | 77 | °C | closed cup | [6] |

| Autoignition Temperature | 840 | °F |

Experimental Protocols

Detailed methodologies for determining the key are outlined below. These protocols are standard laboratory procedures and can be adapted based on available equipment.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid like this compound is by using a graduated cylinder and a balance.[7][8][9]

Apparatus:

-

Graduated cylinder (e.g., 50 mL or 100 mL)

-

Electronic balance

-

This compound sample

Procedure:

-

Measure the mass of a clean, dry graduated cylinder and record it as m₁.[7]

-

Pour a known volume of this compound into the graduated cylinder (e.g., 50 mL). Read the volume from the bottom of the meniscus.[7]

-

Measure the combined mass of the graduated cylinder and the this compound sample and record it as m₂.

-

The mass of the liquid (m) is calculated as m₂ - m₁.

-

The density (ρ) is then calculated using the formula: ρ = m/V, where V is the volume of the liquid.[7]

-

For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[9]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The capillary method is a common technique for determining the boiling point of a small amount of liquid.[10][11][12]

Apparatus:

-

Thiele tube or a melting point apparatus

-

Capillary tube, sealed at one end

-

Thermometer

-

Small test tube

-

Heating oil

-

This compound sample

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[10]

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with oil).[13]

-

The apparatus is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10][11]

-

Heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. The capillary method is also applicable here, but with a cooling apparatus.[13][14][15]

Apparatus:

-

Melting point apparatus with cooling capabilities or a cooling bath (e.g., dry ice/acetone)

-

Capillary tube

-

Thermometer

-

This compound sample

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube.

-

The capillary tube is placed in a cooling bath or a melting point apparatus capable of low-temperature measurements.[14]

-

The sample is frozen to a solid state.

-

The frozen sample is then slowly warmed.

-

The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is the end of the range. For a pure compound, this range should be narrow.[13][16]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be measured using a refractometer.[17][18]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

This compound sample

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.

-

A few drops of the this compound sample are placed on the lower prism using a dropper.[18]

-

The prisms are closed and locked.

-

Water from a constant temperature bath is circulated through the refractometer to maintain a constant temperature (e.g., 20 °C).

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the scale.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key .

Caption: Workflow for Physical Property Determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 99-62-7 [m.chemicalbook.com]

- 5. This compound | 99-62-7 [chemicalbook.com]

- 6. This compound 96 99-62-7 [sigmaaldrich.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. byjus.com [byjus.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. westlab.com [westlab.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 18. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1,3-Diisopropylbenzene from Cumene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1,3-diisopropylbenzene (m-DIPB) from cumene (B47948). It details the core chemical processes, experimental protocols, and quantitative data to support research and development in related fields. This compound is a key intermediate in the production of various chemicals, including resorcinol, and its efficient synthesis is of significant industrial and academic interest.[1][2]

Introduction to Synthetic Pathways

The synthesis of this compound from cumene primarily proceeds through two main strategies:

-

Direct Alkylation of Cumene: This involves the direct reaction of cumene with propylene (B89431) in the presence of a catalyst. This method typically yields a mixture of diisopropylbenzene isomers (ortho, meta, and para).[3][4]

-

Alkylation Followed by Isomerization or Transalkylation: A more common industrial approach involves the initial alkylation of cumene to produce a mixture of diisopropylbenzene isomers, followed by separation and subsequent isomerization or transalkylation of the undesired isomers (typically para and ortho) to enrich the this compound content.[1][3]

The choice of catalyst is crucial in determining the product distribution and overall efficiency of the synthesis. Zeolite catalysts and Lewis acids are the most commonly employed catalysts in these transformations.[5][6][7][8]

Core Synthetic Processes and Mechanisms

Alkylation of Cumene with Propylene

The fundamental reaction is a Friedel-Crafts alkylation where the isopropyl group is introduced onto the cumene ring.[7] The reaction is catalyzed by acid catalysts, which activate the propylene for electrophilic attack on the aromatic ring.

The general reaction is as follows:

C₆H₅CH(CH₃)₂ + CH₂=CHCH₃ → C₆H₄(CH(CH₃)₂)₂

This alkylation process produces a mixture of para- and meta-diisopropylbenzene.[3] The isomer distribution is influenced by the catalyst and reaction conditions.

Isomerization and Transalkylation

To maximize the yield of this compound, the unwanted p-DIPB and any o-DIPB formed are typically converted to the meta isomer. This is achieved through:

-

Isomerization: The separated p-DIPB is treated with a catalyst to promote its conversion to a mixture of m-DIPB and p-DIPB, from which the m-DIPB can be separated.[1][3]

-

Transalkylation: The undesired diisopropylbenzene isomers are reacted with benzene (B151609) or cumene to produce cumene, which can be recycled back into the alkylation step. This process also helps to improve the overall atom economy of the synthesis.[9][10][11]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and optimization of this compound production. Below are representative protocols for the key steps.

General Alkylation of Cumene using a Zeolite Catalyst

This protocol describes a typical laboratory-scale alkylation of cumene with propylene using a solid acid catalyst like Beta zeolite in a fixed-bed reactor.

Materials:

-

Cumene (anhydrous)

-

Propylene gas

-

Beta Zeolite catalyst (calcined)

-

Nitrogen gas (for inerting)

Equipment:

-

Fixed-bed reactor system with temperature and pressure control

-

Mass flow controllers for gas feeds

-

High-pressure liquid pump for cumene feed

-

Gas chromatograph (GC) for product analysis

Procedure:

-

The Beta zeolite catalyst is calcined at 550°C for 4 hours in dry air to remove any adsorbed water and organic impurities.

-

The fixed-bed reactor is packed with the calcined zeolite catalyst.

-

The reactor system is purged with nitrogen gas.

-

The reactor is heated to the desired reaction temperature (typically 150-250°C) under a nitrogen flow.

-

Once the temperature is stable, the cumene feed is introduced into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV).

-

Propylene gas is then co-fed into the reactor at a controlled molar ratio relative to cumene.

-

The reaction is carried out at a constant temperature and pressure (typically 20-40 bar).

-

The reactor effluent is cooled, and the liquid product is collected.

-

The product mixture is analyzed by GC to determine the conversion of cumene and the selectivity for diisopropylbenzene isomers.

Isomerization of p-Diisopropylbenzene

This protocol outlines a general procedure for the isomerization of p-diisopropylbenzene to a mixture containing m-diisopropylbenzene.

Materials:

-

p-Diisopropylbenzene

-

Isomerization catalyst (e.g., Mordenite (B1173385) zeolite)

-

Nitrogen gas

Equipment:

-

Batch reactor or fixed-bed reactor system

-

Heating and stirring capabilities

-

Condenser

-

GC for analysis

Procedure:

-

The mordenite catalyst is activated by heating under a nitrogen flow.

-

The reactor is charged with p-diisopropylbenzene and the activated catalyst.

-

The reactor is sealed and purged with nitrogen.

-

The mixture is heated to the reaction temperature (typically 180-240°C) with vigorous stirring.[3]

-

The reaction is monitored over time by taking samples and analyzing them by GC.

-

Once the desired equilibrium between p-DIPB and m-DIPB is reached, the reactor is cooled to room temperature.

-

The catalyst is separated from the product mixture by filtration.

-

The liquid product, now a mixture of m-DIPB and p-DIPB, is subjected to fractional distillation to separate the isomers.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of diisopropylbenzene from cumene, compiled from various sources.

Table 1: Typical Reaction Conditions for Cumene Alkylation

| Parameter | Value | Reference |

| Catalyst | Zeolite Beta, MCM-22, Mordenite | [7][8][9] |

| Temperature | 100 - 300°C | [12] |

| Pressure | 20 - 500 psig | [12] |

| Cumene/Propylene Molar Ratio | 1:1 to 5:1 | - |

| Weight Hourly Space Velocity (WHSV) | 0.1 - 10 h⁻¹ | [12] |

Table 2: Isomerization of Diisopropylbenzene

| Parameter | Value | Reference |

| Catalyst | Transalkylation catalyst (e.g., Zeolite MCM-22) | [3] |

| Temperature | 182 - 238°C | [3] |

| Cumene/m-DIPB Molar Ratio (optional) | 0.25:1 to 6:1 | [3] |

Table 3: Product Distribution in Cumene Alkylation

| Product | Typical Yield (%) | Reference |

| p-Diisopropylbenzene | ~75 | [3] |

| m-Diisopropylbenzene | ~25 | [3] |

| o-Diisopropylbenzene | Minor | [13] |

Process Flow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Meta-Diisopropylbenzene (DIPB) (this compound) | Eastman [eastman.com]

- 3. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 4. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. osti.gov [osti.gov]

- 7. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. scielo.br [scielo.br]

- 10. exxonmobilchemical.com [exxonmobilchemical.com]

- 11. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 12. EP1392628B1 - Production of diisopropylbenzene - Google Patents [patents.google.com]

- 13. CN103524285A - Method for separating diisopropylbenzene isomer mixture - Google Patents [patents.google.com]

The Solubility of 1,3-Diisopropylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,3-Diisopropylbenzene, an aromatic hydrocarbon utilized as a solvent and chemical intermediate. Due to its nonpolar nature, this compound exhibits high solubility in a variety of organic solvents while being practically insoluble in water. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for determining solubility, and includes a visual workflow to guide researchers in their experimental design.

Introduction

This compound (m-diisopropylbenzene) is a colorless liquid with the chemical formula C₁₂H₁₈.[1] Its molecular structure, consisting of a benzene (B151609) ring with two isopropyl groups, imparts a nonpolar character, which is the primary determinant of its solubility profile.[2] An understanding of its solubility in various organic solvents is crucial for its application in chemical synthesis, reaction chemistry, and formulation development. This guide aims to provide a detailed technical resource on the solubility characteristics of this compound.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior as a solute and a solvent.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molar Mass | 162.276 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.856 g/mL at 25 °C | [3] |

| Boiling Point | 203 °C | [1][3] |

| Melting Point | -63 °C | [1][3] |

| Water Solubility | 4.33 - 42.5 mg/L at 25 °C | [1][4][5][6][7][8] |

Solubility of this compound in Organic Solvents

This compound is generally characterized by its high solubility in nonpolar and moderately polar organic solvents, adhering to the principle of "like dissolves like."[2] While extensive quantitative data is not widely available in published literature, qualitative descriptions and some specific data points have been compiled.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is limited. However, it is reported to be miscible or soluble in all proportions with several common solvents. This information is summarized in Table 2.

| Solvent | Solvent Type | Solubility | Temperature (°C) | Reference |

| Alcohol (general) | Polar Protic | Soluble in all proportions | Not Specified | [9] |

| Ether (general) | Polar Aprotic | Soluble in all proportions | Not Specified | [9] |

| Acetone | Polar Aprotic | Soluble in all proportions | Not Specified | [9] |

| Benzene | Nonpolar Aromatic | Soluble in all proportions | Not Specified | [9] |

| Dichloromethane | Halogenated | Soluble | Not Specified | [9] |

| Hexane | Nonpolar | Readily soluble | Not Specified | [2] |

| Ethanol | Polar Protic | Soluble | Not Specified | [4] |

Qualitative Solubility

Based on its chemical structure, this compound is expected to be highly soluble in a wide range of nonpolar and weakly polar organic solvents. This includes hydrocarbons, aromatic solvents, and ethers. Its solubility in more polar solvents like lower-chain alcohols is also good, though it may decrease with increasing polarity of the solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These standards will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved this compound is necessary to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This may take several hours to a full day, depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, stop the agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent overestimation of the solubility.

-

-

Dilution and Analysis:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared standard solutions.

-

Analyze the diluted sample and the standard solutions using a pre-calibrated analytical instrument (e.g., GC-FID).

-

-

Quantification:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound 96 99-62-7 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 99-62-7 [chemicalbook.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. This compound CAS#: 99-62-7 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers of Diisopropylbenzene: Synthesis, Identification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of diisopropylbenzene, with a focus on 1,3-diisopropylbenzene and its related isomers, 1,2- and 1,4-diisopropylbenzene. This document details the synthesis, separation, and identification of these isomers, presenting key data in a structured format and outlining detailed experimental protocols. This guide is intended for professionals in research and development who require a thorough understanding of these compounds for applications in chemical synthesis and materials science.

Introduction to Diisopropylbenzene Isomers

Diisopropylbenzenes are aromatic hydrocarbons characterized by a benzene (B151609) ring substituted with two isopropyl groups.[1] The positional arrangement of these isopropyl groups gives rise to three structural isomers: ortho (1,2-), meta (1,3-), and para (1,4-). While sharing the same molecular formula (C₁₂H₁₈) and molecular weight, their distinct physical and chemical properties, stemming from differences in symmetry and electronic distribution, necessitate precise methods for their synthesis and identification.[1]

Physicochemical Properties

The physical properties of the diisopropylbenzene isomers are summarized in the table below. These properties are crucial for designing separation and purification processes, such as fractional distillation.

| Property | 1,2-Diisopropylbenzene | This compound | 1,4-Diisopropylbenzene |

| CAS Number | 577-55-9 | 99-62-7 | 100-18-5 |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol | 162.27 g/mol | 162.27 g/mol |

| Boiling Point | 204 °C | 203.2 °C | 210 °C |

| Melting Point | -57 °C | -63 °C | -17 °C |

| Density | 0.8701 g/mL | 0.856 g/mL at 25 °C | 0.857 g/mL at 25 °C |

| Refractive Index | 1.4960 | 1.488 (n20/D) | 1.489 (n20/D) |

Synthesis and Separation of Diisopropylbenzene Isomers

The primary industrial method for synthesizing diisopropylbenzene isomers is the Friedel-Crafts alkylation of benzene or cumene (B47948) with propylene (B89431), typically using a Lewis acid or solid acid catalyst.[2] This reaction generally produces a mixture of the three isomers, with the para and meta isomers being the major products.[3]

Experimental Protocol: Synthesis of a Mixed Isomer Sample via Friedel-Crafts Alkylation

This protocol describes a laboratory-scale synthesis of a mixture of diisopropylbenzene isomers.

Materials:

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Propylene gas

-

Crushed ice

-

Concentrated hydrochloric acid

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dry, three-necked round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser topped with a drying tube.[4]

-

Reactant Charging: Charge the flask with anhydrous benzene and cool it in an ice bath.[4]

-

Catalyst Addition: With vigorous stirring, carefully add anhydrous aluminum chloride in portions to the cooled benzene. An exothermic reaction will occur.[4]

-

Propylene Addition: Once the initial exotherm has subsided and the mixture is cooled, begin bubbling propylene gas through the stirred suspension. Control the rate of propylene addition to maintain the desired reaction temperature.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC).

-

Quenching: Upon completion, slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.[4]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator to obtain the crude mixture of diisopropylbenzene isomers.[4]

Separation and Isomerization

The separation of the diisopropylbenzene isomers from the reaction mixture is typically achieved by fractional distillation.[3] Due to the close boiling points of the ortho and meta isomers, achieving high purity for these individual isomers by distillation alone can be challenging.

To obtain a specific isomer in high purity, a combination of distillation and isomerization is often employed. For instance, the undesired isomers can be isomerized to the desired isomer over a suitable catalyst.[3]

Caption: Workflow for the synthesis and separation of diisopropylbenzene isomers.

Identification and Characterization of Isomers

The identification of the individual diisopropylbenzene isomers relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separating and identifying the isomers. The isomers can be separated based on their boiling points using a suitable GC column, and the mass spectrometer provides information about their molecular weight and fragmentation patterns.[1] While the electron ionization mass spectra of the three isomers are very similar due to their identical molecular weight, the fragmentation is dominated by the formation of a stable benzylic carbocation.[1]

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating the isomers based on their boiling points.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between the diisopropylbenzene isomers due to their different symmetries.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly diagnostic.

-

1,4-Diisopropylbenzene (para): Due to its high symmetry, it will show a singlet for the four equivalent aromatic protons.

-

1,2-Diisopropylbenzene (ortho): Will exhibit a more complex multiplet pattern for the four aromatic protons.

-

This compound (meta): Will also show a complex multiplet pattern for the four aromatic protons, but it will be distinct from the ortho isomer's spectrum.

-

-

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum directly reflects the symmetry of the molecule.

-

1,4-Diisopropylbenzene (para): Will show only three signals in the aromatic region.

-

1,2-Diisopropylbenzene (ortho): Will show four signals in the aromatic region.

-

This compound (meta): Will show five signals in the aromatic region.

-

¹³C NMR Spectral Data Summary

| Isomer | Number of Aromatic ¹³C Signals |

| 1,2-Diisopropylbenzene | 4 |

| This compound | 5 |

| 1,4-Diisopropylbenzene | 3 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can also be used to differentiate the isomers based on the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which are characteristic of the benzene ring substitution pattern.[1]

-

1,2-Diisopropylbenzene (ortho): A strong absorption band around 750 cm⁻¹.[1]

-

This compound (meta): Two characteristic bands, one around 770 cm⁻¹ and another near 880 cm⁻¹.[1]

-

1,4-Diisopropylbenzene (para): A single strong band in the 840-810 cm⁻¹ range.[1]

Caption: Logical workflow for the identification of diisopropylbenzene isomers.

Conclusion

The synthesis and identification of the structural isomers of diisopropylbenzene are fundamental processes in organic chemistry with applications in various industrial and research settings. A systematic approach combining Friedel-Crafts alkylation, fractional distillation, and isomerization allows for the targeted production of each isomer. The definitive identification of these isomers is readily achieved through a combination of chromatographic and spectroscopic techniques, with NMR and FTIR spectroscopy providing unambiguous structural elucidation based on molecular symmetry and substitution patterns. This guide provides the necessary foundational knowledge and experimental frameworks for professionals working with these important chemical intermediates.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,3-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the electrophilic aromatic substitution (EAS) reactions of 1,3-diisopropylbenzene. This information is critical for chemists engaged in the synthesis and development of novel chemical entities, where precise control of regioselectivity is paramount.

Introduction to Electrophilic Aromatic Substitution of this compound

This compound, a disubstituted aromatic hydrocarbon, presents a unique substrate for electrophilic aromatic substitution reactions. The two isopropyl groups, being weakly activating and ortho-, para-directing, influence the regiochemical outcome of these reactions. However, the steric bulk of the isopropyl groups plays a significant role in directing incoming electrophiles, often leading to substitution at the less sterically hindered positions. This guide will delve into the specifics of nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation of this compound.

Directing Effects of Isopropyl Groups

The two isopropyl groups on the benzene (B151609) ring in this compound direct incoming electrophiles to the positions ortho and para to themselves. This leads to potential substitution at the 2-, 4-, 5-, and 6-positions. However, the significant steric hindrance posed by the bulky isopropyl groups strongly disfavors substitution at the 2-position, which is flanked by two isopropyl groups. The 5-position is electronically equivalent to the 3-position of a monosubstituted isopropylbenzene, which is a meta position and thus less favored. Therefore, electrophilic attack is most likely to occur at the 4- and 6-positions, which are para to one isopropyl group and ortho to the other, with the 4-position generally being the most favored due to reduced steric hindrance compared to the 6-position.

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration of this compound is a classic example of how steric hindrance governs regioselectivity. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Regioselectivity: The major product of the nitration of this compound is 1,3-diisopropyl-4-nitrobenzene. The significant steric hindrance at the 2-position, situated between the two isopropyl groups, makes substitution at this position highly unfavorable. Substitution at the 4-position is electronically favored as it is para to one isopropyl group and ortho to the other, and it is sterically more accessible than the 6-position.

Quantitative Data:

| Product | Isomer Distribution | Yield | Reference |

| 1,3-Diisopropyl-4-nitrobenzene | Major Product | High | General observation based on steric hindrance |

| Other Isomers | Minor | Low | General observation based on steric hindrance |

Experimental Protocol: Nitration of Isopropylbenzene (Analogous Procedure)

This protocol for the nitration of isopropylbenzene can be adapted for this compound.

Materials:

-

Isopropylbenzene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Methylene (B1212753) Chloride (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice Bath

Procedure:

-

In a flask, prepare a nitrating mixture by slowly adding 1 mL of concentrated sulfuric acid to 1 mL of concentrated nitric acid, while cooling the mixture in an ice bath.

-

In a separate flask, dissolve 1 mL of isopropylbenzene in 5 mL of methylene chloride.

-

Slowly add the nitrating mixture to the solution of isopropylbenzene with stirring, maintaining the temperature in an ice bath.

-

After the addition is complete, continue stirring the reaction mixture vigorously for one hour.

-

Add 10 mL of fresh methylene chloride to the reaction mixture.

-

Wash the organic layer successively with saturated sodium bicarbonate solution and distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product. The product can be further purified by column chromatography.[1][2]

Logical Workflow for Nitration Regioselectivity

Caption: Regioselectivity in the nitration of this compound.

Halogenation (Bromination)

The bromination of this compound, typically carried out with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), also demonstrates a high degree of regioselectivity.

Regioselectivity: Similar to nitration, the major product of bromination is the 4-bromo-1,3-diisopropylbenzene due to the directing effects of the isopropyl groups and the steric hindrance at the 2-position.

Quantitative Data:

Experimental Protocol: Bromination of a Substituted Isopropylbenzene (Adaptable Procedure)

This protocol for the bromination of 1-isopropyl-4-nitrobenzene (B160760) can be adapted for this compound.[3]

Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃)

-

A suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Aqueous Sodium Bisulfite Solution (NaHSO₃)

-

Aqueous Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a reaction flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound in the chosen solvent.

-

Add a catalytic amount of iron(III) bromide.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture until the bromine color disappears.

-

Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product, which can be purified by distillation or column chromatography.

Sulfonation

Sulfonation of this compound can be achieved using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The electrophile in this reaction is sulfur trioxide (SO₃).

Regioselectivity: The sulfonic acid group is expected to substitute at the 4-position to yield 2,4-diisopropylbenzenesulfonic acid as the major product.

Quantitative Data:

Experimental Protocol: General Procedure for Aromatic Sulfonation

Materials:

-

This compound

-

Fuming Sulfuric Acid (Oleum)

-

Ice Bath

Procedure:

-

In a reaction flask, carefully cool this compound in an ice bath.

-

Slowly add fuming sulfuric acid to the cooled this compound with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid.

-

The product can be isolated by filtration and purified by recrystallization.[4][5]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. A common example is acetylation, which uses acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Regioselectivity: The acetylation of this compound is expected to yield primarily 2,4-diisopropylacetophenone.

Quantitative Data:

-

For the acetylation of the related isopropylbenzene, the isomer distribution is reported as 0% ortho, 3.0% meta, and 97.0% para.[6] A similar high selectivity for the para position is expected for this compound.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound

This general procedure can be adapted for the acetylation of this compound.[7]

Materials:

-

This compound

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice Bath

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a dry flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the suspension with stirring.

-

Add a solution of this compound in dichloromethane dropwise to the reaction mixture, keeping the temperature low.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product. The product can be purified by distillation or column chromatography.

Reaction Scheme for Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of this compound.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the introduction of an alkyl group onto the aromatic ring. A common alkylating agent is an alkyl halide, such as tert-butyl chloride, in the presence of a Lewis acid catalyst.

Challenges: Friedel-Crafts alkylation is often plagued by two major issues: polyalkylation and carbocation rearrangements. Because alkyl groups are activating, the product of the initial alkylation is more reactive than the starting material, leading to the addition of multiple alkyl groups.[8][9] To minimize polyalkylation, a large excess of the aromatic substrate is typically used.[8] Carbocation rearrangements can lead to a mixture of products.

Regioselectivity: For the tert-butylation of this compound, the bulky tert-butyl group will preferentially add at the 4-position to minimize steric interactions.

Quantitative Data:

-

Specific quantitative data for the Friedel-Crafts alkylation of this compound with tert-butyl chloride is not available in the searched literature.

Experimental Protocol: Friedel-Crafts Alkylation of an Aromatic Compound

This general procedure can be adapted for the tert-butylation of this compound.[6][10]

Materials:

-

This compound (in large excess)

-

tert-Butyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice Bath

-

Cold Water

-

Diethyl Ether

-

Anhydrous Drying Agent (e.g., MgSO₄)

Procedure:

-

In a dry flask equipped with a dropping funnel and magnetic stirrer, place this compound and cool it in an ice bath.

-

In the dropping funnel, place a solution of tert-butyl chloride.

-

Slowly add anhydrous aluminum chloride to the cooled this compound with stirring.

-

Add the tert-butyl chloride solution dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to stir at a low temperature.

-

Quench the reaction by carefully adding ice-cold water.

-

Extract the product with diethyl ether.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation. The product can be purified by distillation.

Summary of Quantitative Data

| Reaction | Electrophile | Major Product | Isomer Distribution (where available) | Yield (where available) |

| Nitration | NO₂⁺ | 1,3-Diisopropyl-4-nitrobenzene | Predominantly 4-isomer | High |

| Bromination | Br⁺ | 4-Bromo-1,3-diisopropylbenzene | Predominantly 4-isomer | N/A |

| Sulfonation | SO₃ | 2,4-Diisopropylbenzenesulfonic acid | Predominantly 4-isomer | N/A |

| Acetylation | CH₃CO⁺ | 2,4-Diisopropylacetophenone | High para-selectivity (analogous to isopropylbenzene: 97% para)[6] | N/A |

| tert-Butylation | (CH₃)₃C⁺ | 4-tert-Butyl-1,3-diisopropylbenzene | Predominantly 4-isomer | N/A |

Conclusion

The electrophilic aromatic substitution reactions of this compound are predominantly governed by the steric hindrance imposed by the two isopropyl groups. This leads to a high degree of regioselectivity, with substitution occurring preferentially at the less sterically hindered 4-position. While detailed quantitative data for all reactions is not extensively reported in the readily available literature, the principles of electrophilic aromatic substitution and the data from analogous compounds provide a strong predictive framework for the outcomes of these reactions. The experimental protocols provided in this guide, though some are for analogous compounds, offer a solid starting point for researchers to develop specific procedures for the functionalization of this compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications in drug development and materials science.

References

- 1. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]

- 2. chemithon.com [chemithon.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. mt.com [mt.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanisms of 1,3-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylbenzene (m-DIPB) is a significant aromatic hydrocarbon primarily utilized as a chemical intermediate in the synthesis of a variety of commercially important products.[1][2] Its unique structural configuration, featuring two isopropyl groups in a meta arrangement on a benzene (B151609) ring, governs its reactivity and makes it a key precursor for resorcinol (B1680541) and 1,3-diisopropenylbenzene (B1663925).[3] This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in related fields.

Core Reaction Mechanisms and Experimental Protocols

The reactivity of this compound is characterized by two main types of transformations: reactions involving the isopropyl side chains and electrophilic substitutions on the aromatic ring.

Oxidation of Isopropyl Groups: The Hock Rearrangement

The most significant industrial application of this compound is its role as a precursor to resorcinol (1,3-dihydroxybenzene) via a double Hock rearrangement.[4][5] This process involves the air oxidation of the isopropyl groups to form a dihydroperoxide, which is then cleaved under acidic conditions to yield resorcinol and acetone (B3395972).[6][7]

This protocol is adapted from patented industrial processes for a laboratory-scale synthesis.[8][9][10][11]

Materials:

-

This compound (m-DIPB)

-

An initiator (e.g., a small amount of previously prepared m-DIPB hydroperoxide or AIBN)

-

Oxygen or clean, dry air

-

Optional: Quaternary ammonium (B1175870) salt catalyst (e.g., Tetramethylammonium hydroxide)[11]

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer and heating mantle

-

Thermometer

Procedure:

-

Charge the three-necked flask with this compound and the initiator.

-

If using a catalyst, add the quaternary ammonium salt (0.01-3% by mass of m-DIPB).[11]

-

Begin vigorous stirring and heat the mixture to the reaction temperature, typically between 85-130°C.[8][10]

-

Introduce a steady stream of oxygen or air through the gas inlet tube, ensuring good dispersion in the liquid.

-

Monitor the reaction progress by periodically taking samples and analyzing for peroxide content using iodometric titration.

-

The reaction is typically run for 6 to 50 hours, depending on the temperature and catalyst used.[10]

-

Upon reaching the desired conversion, cool the reaction mixture. The resulting product mixture contains m-diisopropylbenzene dihydroperoxide (m-DHP), m-diisopropylbenzene monohydroperoxide (m-MHP), and unreacted m-DIPB.

| Parameter | Value | Reference |

| Reaction Temperature | 85-130°C | [8][10] |

| Reaction Time | 6-50 hours | [10] |

| Catalyst | Optional: Quaternary ammonium salts | [11] |

| Yield (DHP + HHP) | Up to 92.8% | [9] |

This laboratory-scale protocol is based on the established industrial process for resorcinol production.[6][7][12]

Materials:

-

Crude m-diisopropylbenzene dihydroperoxide (from the previous step)

-

Acetone (as solvent)

-

Strong acid catalyst (e.g., concentrated sulfuric acid, boron trifluoride etherate, ferric chloride, or stannic chloride)[6][7]

-

Sodium hydroxide (B78521) solution (for neutralization and extraction)

-

Methyl isobutyl ketone (MIBK) or other suitable organic solvent for extraction

Equipment:

-

Jacketed reaction vessel with a stirrer and temperature control

-

Addition funnel

-

Separatory funnel

Procedure:

-

Dissolve the crude dihydroperoxide in acetone in the reaction vessel.

-

Cool the solution to a controlled temperature, typically below 40°C.

-

Slowly add a catalytic amount of the strong acid. The reaction is highly exothermic and requires careful temperature control.

-

After the addition is complete, allow the reaction to proceed for a short period until the cleavage is complete (monitor by TLC or HPLC).

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

The resorcinol can be extracted from the aqueous phase. The crude product is then purified, typically by distillation under vacuum.[4]

The industrial production of resorcinol is a multi-step process that highlights the logical sequence of several key chemical transformations.

Caption: Industrial synthesis pathway from benzene to resorcinol.

Dehydrogenation of Isopropyl Groups

This compound can be catalytically dehydrogenated to produce 1,3-diisopropenylbenzene, a valuable monomer for specialty polymers.[13]

This protocol is based on patented industrial methods for the synthesis of diisopropenylbenzene.[14]

Materials:

-

This compound

-

Solid catalyst (e.g., iron oxide-based, often promoted with potassium and magnesium compounds)[14]

-

Steam

Equipment:

-

Fixed-bed reactor (e.g., a quartz or stainless steel tube)

-

Furnace with temperature control

-

System for generating and introducing steam

-

Condenser and collection flask

Procedure:

-

Pack the reactor tube with the solid catalyst.

-

Heat the reactor to the reaction temperature, typically in the range of 510-600°C.[14]

-

Generate steam and mix it with vaporized this compound. The weight ratio of steam to diisopropylbenzene is typically between 15:1 and 40:1.[14]

-

Pass the vapor-phase mixture through the heated catalyst bed.

-

The product stream, containing 1,3-diisopropenylbenzene, unreacted starting material, and byproducts, is cooled in the condenser.

-

The organic layer is separated from the aqueous layer.

-

The 1,3-diisopropenylbenzene is purified by fractional distillation.

| Parameter | Value | Reference |

| Reaction Temperature | 510-600°C | [14] |

| Catalyst | Iron oxide, potassium, magnesium compounds | [14] |

| Steam to m-DIPB Ratio (w/w) | 15:1 to 40:1 | [14] |

The dehydrogenation proceeds via a catalytic cycle on the surface of the metal oxide catalyst, involving the sequential removal of hydrogen atoms from the isopropyl groups.

Caption: Simplified mechanism for the dehydrogenation of m-DIPB.

Electrophilic Aromatic Substitution Reactions

The two isopropyl groups are activating and ortho-, para-directing. Due to steric hindrance at the position between the two isopropyl groups (position 2), electrophilic attack is favored at positions 4 and 6 (ortho to one group and para to the other) and to a lesser extent at position 5 (meta to both groups, but sterically accessible).

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key step in the synthesis of various specialty chemicals.

This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.[15][16]

Materials:

-

This compound

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In the round-bottom flask, dissolve this compound in methylene chloride.

-

Cool the flask in an ice bath.

-